molecular formula C17H12O4 B12628534 3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one CAS No. 919530-83-9

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12628534
CAS No.: 919530-83-9
M. Wt: 280.27 g/mol
InChI Key: RGURYTYMPRWKKG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by the presence of hydroxy groups, a benzofuran ring, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-5-carbaldehyde with acetophenone under basic conditions, followed by cyclization and hydroxylation steps. The reaction conditions often involve the use of catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction could produce benzofuran-5-yl alcohols.

Scientific Research Applications

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Its antimicrobial properties could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one: shares structural similarities with other benzofuran derivatives and phenylpropanoids.

    Benzofuran-5-carboxylic acid: Similar in structure but lacks the phenylprop-2-en-1-one moiety.

    6-Hydroxybenzofuran: A simpler structure with only the benzofuran ring and hydroxy group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual hydroxy groups and extended conjugation make it a versatile compound for various applications.

Biological Activity

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one, also known as a furanochalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a benzofuran moiety and a phenylpropene backbone. The following sections will explore its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₇H₁₂O₃
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 112606-78-7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of related benzofuran derivatives in inhibiting cancer cell proliferation. For instance:

  • IC50 Values : Some derivatives showed IC50 values as low as 12.4 μM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 35.62 μM) .

Anti-inflammatory Activity

The compound has been noted for its potential anti-inflammatory effects. Research has shown that certain benzofuran derivatives can inhibit the expression of pro-inflammatory mediators such as NO and TNF-α in microglial cells stimulated by lipopolysaccharides (LPS). For example, a related compound demonstrated a reduction in the levels of iNOS and COX-2 at concentrations as low as 1 μg/mL .

Antimicrobial Activity

The antimicrobial properties of furanochalcones have also been documented. In vitro studies have demonstrated that these compounds can exhibit activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MICs in the micromolar range against pathogenic bacteria .

Study on Anticancer Effects

A detailed investigation into the anticancer effects of a structurally similar compound revealed its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-kB signaling pathways . This highlights the potential therapeutic applications of this compound in cancer treatment.

Study on Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory mechanisms, researchers found that a related compound effectively reduced inflammation markers in TNF-alpha stimulated cells, suggesting that these compounds could be beneficial in treating inflammatory diseases .

Research Findings Summary Table

Activity Compound IC50/MIC Values Notes
AnticancerBenzofuran derivativeIC50 = 12.4 μMInduces apoptosis in HeLa cells
Anti-inflammatoryRelated benzofuran compoundEffective at 1 μg/mLReduces TNF-alpha and COX-2 levels
AntimicrobialFuranochalcone derivativesMICs in micromolar rangeActive against various bacterial strains

Properties

CAS No.

919530-83-9

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H12O4/c18-14(11-4-2-1-3-5-11)9-15(19)13-8-12-6-7-21-17(12)10-16(13)20/h1-10,18,20H

InChI Key

RGURYTYMPRWKKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=C(C=C3C(=C2)C=CO3)O)O

Origin of Product

United States

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